molecular formula C16H31N3O2 B1396719 tert-Butyl trans-4-(4-methylpiperazin-1-yl)cyclohexylcarbamate CAS No. 1119283-74-7

tert-Butyl trans-4-(4-methylpiperazin-1-yl)cyclohexylcarbamate

Cat. No. B1396719
M. Wt: 297.44 g/mol
InChI Key: HVPDOBVAGJYPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl trans-4-(4-methylpiperazin-1-yl)cyclohexylcarbamate, also known as TBCC, is a cyclic carbamate compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of experiments due to its unique properties.

Scientific Research Applications

Biomonitoring and Environmental Impact

  • Synthetic phenolic antioxidants, including tert-butyl derivatives, are recognized as emerging contaminants. Research has demonstrated the prevalence, biotransformation, and maternal transfer of these compounds, with evidence of prenatal exposure and placental transfer, emphasizing the need for understanding human exposure to these synthetic chemicals (Du et al., 2019).
  • The exposure of petrol station workers to tert-butyl compounds and its impact on epigenetic and transcriptional modifications in DNA repetitive elements have been studied, highlighting the environmental and occupational exposure risks associated with these chemicals (Rota et al., 2018).
  • Studies on the indoor presence of tert-butyl-based compounds, like synthetic phenolic antioxidants, in urban and rural settings have been conducted, demonstrating their occurrence and potential health implications, warranting further research and monitoring efforts (Liu et al., 2017).

Medical Applications and Health Monitoring

  • Methyl tert-butyl ether (a tert-butyl compound) has been utilized in the medical field, particularly in the dissolution of gallstones, showcasing its potential in non-surgical treatments (Edison et al., 1993).
  • Biomonitoring studies assessing exposure to tert-butyl compounds, such as butylated hydroxytoluene, have been conducted to understand the extent of exposure in populations, emphasizing the need for continuous monitoring and evaluation of potential health risks (Schmidtkunz et al., 2020).

Industrial and Occupational Exposure

  • Research on occupational exposure to tert-butyl compounds, such as in petrol station workers or during the manufacturing processes, has been conducted to understand the health implications and to establish safety protocols and exposure limits (Saarinen et al., 1998).

properties

IUPAC Name

tert-butyl N-[4-(4-methylpiperazin-1-yl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)17-13-5-7-14(8-6-13)19-11-9-18(4)10-12-19/h13-14H,5-12H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPDOBVAGJYPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135553
Record name Carbamic acid, [4-(4-methyl-1-piperazinyl)cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl trans-4-(4-methylpiperazin-1-yl)cyclohexylcarbamate

CAS RN

723341-88-6
Record name Carbamic acid, [4-(4-methyl-1-piperazinyl)cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723341-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [4-(4-methyl-1-piperazinyl)cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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